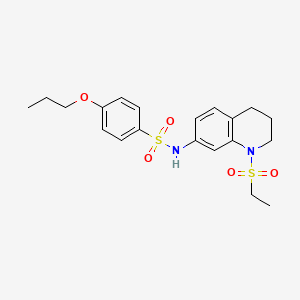

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide

Beschreibung

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1 and a 4-propoxybenzenesulfonamide moiety at position 5. The ethylsulfonyl substituent enhances metabolic stability compared to alkyl or aryl groups, while the propoxy chain on the benzene ring may influence lipophilicity and binding affinity .

Eigenschaften

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-3-14-27-18-9-11-19(12-10-18)29(25,26)21-17-8-7-16-6-5-13-22(20(16)15-17)28(23,24)4-2/h7-12,15,21H,3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYNWLMEKSNUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide involves several key steps:

Formation of the Tetrahydroquinoline Core: : The synthesis starts with the preparation of the tetrahydroquinoline core through catalytic hydrogenation of a quinoline derivative under controlled conditions.

Sulfonation: : The next step involves sulfonation of the tetrahydroquinoline ring using ethylsulfonyl chloride under basic conditions.

Substitution Reaction: : In the final step, the 4-propoxybenzenesulfonyl group is introduced via a nucleophilic substitution reaction using appropriate reagents.

Industrial Production Methods

For large-scale production, the industrial process might involve:

Continuous Flow Reactors: : Utilizing continuous flow reactors for efficient and consistent production.

Optimized Reaction Parameters: : Fine-tuning reaction conditions such as temperature, pressure, and solvent selection to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, often with reagents like potassium permanganate or hydrogen peroxide, forming sulfonate or sulfoxide derivatives.

Reduction: : It may also undergo reduction, particularly at the sulfonyl or nitro groups, leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Alkoxides, amines, and thiols.

Major Products

Oxidation Products: : Sulfone or sulfoxide derivatives.

Reduction Products: : Amine derivatives.

Substitution Products: : Various functionalized sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology

Biologically, sulfonamides are known for their antimicrobial properties. This compound is studied for its potential activity against bacterial and fungal pathogens.

Medicine

In medicine, sulfonamide derivatives are investigated for their potential use as antidiabetic, antihypertensive, and anticancer agents.

Industry

Industrially, this compound can be used in the manufacturing of dyes, agrochemicals, and polymers due to its stability and reactivity.

Wirkmechanismus

The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide exerts its effects involves:

Molecular Targets: : Typically targets enzymes or receptors involved in microbial metabolism or cellular signaling pathways.

Pathways Involved: : Inhibition of enzyme activity, interference with DNA synthesis, or modulation of receptor function.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Diversity : The target compound’s ethylsulfonyl and propoxy groups contrast with electron-withdrawing groups (e.g., trifluoroacetyl in ) or heterocycles (e.g., benzothiazole in ). The propoxy chain may increase lipophilicity compared to methoxy or halogen substituents .

- Synthetic Methods : Sulfonamide formation in the target compound likely follows a pyridine/DMAP-mediated route, as seen in , whereas bulkier substituents (e.g., trifluoroacetyl) require specialized reagents like chlorosulfonic acid .

Spectroscopic Characterization

The target compound’s ethylsulfonyl group is expected to produce distinct NMR signals (e.g., deshielded protons near the sulfonyl moiety) compared to:

- Trifluoroacetyl derivatives : Strong electron-withdrawing effects cause significant downfield shifts in adjacent protons .

- Pyrrolidinone derivatives: Amide carbonyls in show characteristic IR stretches (~1650–1700 cm⁻¹), whereas sulfonamides exhibit S=O stretches near 1150–1350 cm⁻¹ .

Hypothetical Pharmacological Implications

- Enzyme Inhibition: Compounds with sulfonamide-tetrahydroquinoline scaffolds (e.g., ) often target enzymes like acyl-CoA transferases or kinases. The ethylsulfonyl group may enhance binding to hydrophobic pockets.

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

*LogP estimated using fragment-based methods.

Biologische Aktivität

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline core and sulfonamide functional groups, which are known to contribute to various pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O4S2

- Molecular Weight : Approximately 398.47 g/mol

- CAS Number : 946249-91-8

The compound consists of:

- A tetrahydroquinoline moiety, which is associated with neuroprotective effects.

- An ethylsulfonyl group that may enhance solubility and bioavailability.

- A propoxybenzenesulfonamide component that contributes to its biological activity.

The biological activity of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide can be attributed to its interaction with various molecular targets. The sulfonamide group is known for inhibiting enzymes by mimicking natural substrates, thus blocking active sites. This mechanism may extend to various pathways involved in disease processes, including inflammation and cancer metastasis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antibacterial properties. The structural components of this compound suggest potential efficacy against bacterial infections.

2. Anticancer Properties

The tetrahydroquinoline structure is known for its ability to modulate cellular pathways associated with cancer cell proliferation and survival. Research indicates that the compound may inhibit lysyl oxidase, an enzyme implicated in cancer metastasis and fibrosis .

3. Neuroprotective Effects

Due to the presence of the tetrahydroquinoline core, this compound may offer neuroprotective benefits by modulating neurotransmitter systems and providing protection against neurodegenerative diseases .

Research Findings and Case Studies

Recent studies have explored the biological activities of similar compounds and their implications for therapeutic use:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(1-(ethylsulfonyl)-1H-pyrrole-2-carboxamido)-3-chlorobenzenesulfonamide | Neuroprotective effects | Pyrrole ring |

| N-(1-(methylsulfonyl)-1H-indole-5-carbonitrile | Anticancer activity | Indole moiety |

| N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide | Antibacterial properties | Propyl substitution |

These compounds highlight the versatility of sulfonamide derivatives while showcasing the unique characteristics of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide due to its specific functional groups .

Q & A

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., ethylsulfonyl vs. propoxy groups).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20H25N2O5S2) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline ring if chiral centers are present .

Advanced Question: How should researchers design experiments to address discrepancies in this sulfonamide’s solubility data?

Answer :

Contradictory solubility reports (e.g., aqueous vs. organic solvents) require systematic re-evaluation:

Standardized protocols : Use the shake-flask method at 25°C ± 0.1°C with pH-controlled buffers (e.g., PBS, pH 7.4) .

Ternary phase diagrams : Map solubility in co-solvent systems (e.g., DMSO/water) to identify outliers .

Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to distinguish kinetic vs. equilibrium solubility .

Basic Question: What are the key stability considerations for storing this compound?

Q. Answer :

- Light sensitivity : Store in amber vials at -20°C to prevent sulfonamide degradation.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group .

- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC validation .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Answer :

To enhance target selectivity (e.g., between COX-2 and carbonic anhydrase IX):

Bioisosteric replacement : Substitute the ethylsulfonyl group with trifluoromethanesulfonyl to modulate electron-withdrawing effects .

Molecular editing : Introduce a methyl group at the tetrahydroquinoline 3-position to disrupt off-target π-π stacking .

Free-Wilson analysis : Quantify contributions of substituents (e.g., propoxy vs. methoxy) to activity using regression models .

Basic Question: What safety protocols are essential when handling this sulfonamide?

Q. Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use a fume hood during synthesis to avoid inhaling sulfonyl chloride vapors .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced Question: What statistical methods are appropriate for analyzing dose-response contradictions in preclinical data?

Answer :

For non-linear or biphasic dose-response curves:

Hill slope adjustment : Fit data using a variable-slope model (GraphPad Prism) to identify EC50/IC50 discrepancies .

ANOVA with post-hoc tests : Compare treatment groups at multiple doses (e.g., Tukey’s HSD for p < 0.01) .

Meta-regression : Pool data from independent studies to assess heterogeneity sources (e.g., animal strain, administration route) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.